molecular formula C13H19N3O B5110590 3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate

3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate

カタログ番号 B5110590
分子量: 233.31 g/mol
InChIキー: WVNFMITYZQZQNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate, also known as JNJ-42153605, is a novel and potent antagonist of the orexin 1 receptor. Orexins are neuropeptides that play a critical role in the regulation of wakefulness and arousal, and orexin 1 receptor antagonists have been developed as potential treatments for sleep disorders, such as insomnia. JNJ-42153605 is a promising candidate for further investigation due to its high selectivity and potency for the orexin 1 receptor.

作用機序

3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate is a selective antagonist of the orexin 1 receptor, which is primarily expressed in the lateral hypothalamus. Orexin 1 receptor antagonists are thought to promote sleep by inhibiting the activity of orexin neurons, which play a critical role in promoting wakefulness and arousal. By blocking the orexin 1 receptor, this compound reduces the activity of these neurons and promotes sleep.
Biochemical and physiological effects:
This compound has been shown to significantly reduce wakefulness and increase NREM sleep in preclinical models. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make this compound a promising candidate for further investigation as a treatment for sleep disorders.

実験室実験の利点と制限

One advantage of 3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate is its high selectivity and potency for the orexin 1 receptor, which reduces the risk of off-target effects. However, one limitation of this compound is that it has only been studied in preclinical models, and its safety and efficacy in humans have not yet been established.

将来の方向性

There are several possible future directions for research on 3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate. One area of interest is the potential use of this compound as a treatment for other sleep disorders, such as narcolepsy. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential use in combination with other sleep-promoting agents. Finally, there is a need for further research to elucidate the underlying mechanisms of action of this compound and to identify potential biomarkers of response to treatment.

合成法

The synthesis of 3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate has been described in detail in a patent application filed by Janssen Pharmaceutica NV. The synthesis involves the reaction of 2-pyridinylmagnesium bromide with 4-piperidinylpropanenitrile, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then acylated with trifluoroacetic anhydride to yield this compound.

科学的研究の応用

3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate has been extensively studied in preclinical models of sleep disorders, such as the rat electroencephalogram (EEG) model of wakefulness. In this model, this compound was found to significantly reduce wakefulness and increase non-rapid eye movement (NREM) sleep, without affecting rapid eye movement (REM) sleep. These results suggest that this compound may be a promising candidate for the treatment of insomnia.

特性

IUPAC Name

3-(1-pyridin-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12(17)5-4-11-6-9-16(10-7-11)13-3-1-2-8-15-13/h1-3,8,11H,4-7,9-10H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNFMITYZQZQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。